Product packaging for Z-Leu-OSu(Cat. No.:CAS No. 3397-35-1)

Z-Leu-OSu

Cat. No.: B554379
CAS No.: 3397-35-1
M. Wt: 362.4 g/mol
InChI Key: YHZUOMRURVTBMO-UHFFFAOYSA-N
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Description

Historical Context of Z-Protected Amino Acids in Peptide Chemistry

The benzyloxycarbonyl (Z) group, also known as the carbobenzoxy (Cbz) group, holds a pivotal place in the history of peptide synthesis. Introduced by Leonidas Zervas in the early 1930s, the Z group was a key component of the Bergmann-Zervas synthesis, which is considered "epoch-making" and helped establish synthetic peptide chemistry as a distinct field. wikipedia.orgwikipedia.org The Z group is a carbamate-type amine protecting group, typically introduced by reaction with benzyl (B1604629) chloroformate (Z-chloride). wikipedia.orgwikipedia.org Its significance lies in its ability to protect the α-amino group of an amino acid during peptide bond formation, preventing unwanted side reactions and racemization. wikipedia.orgbachem.com The Z group is stable under conditions used for peptide coupling but can be removed under specific conditions, such as catalytic hydrogenation or treatment with strong acids like HBr in acetic acid. wikipedia.orgbachem.com For approximately twenty years, the Bergmann-Zervas method, relying on the Z group, was the dominant procedure for controlled chemical peptide synthesis worldwide until the 1950s. wikipedia.org

Significance of N-Hydroxysuccinimide Esters in Organic Synthesis

N-Hydroxysuccinimide esters (NHS-esters or OSu esters) are widely recognized as valuable activated esters in organic synthesis. thieme-connect.deamerigoscientific.com They are particularly important for activating carboxylic acids, making them highly reactive towards nucleophiles, especially primary amines, to form stable amide bonds. thieme-connect.deamerigoscientific.comfiveable.me The preparation of NHS-esters typically involves the coupling reaction of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as 1,3-dicyclohexylcarbodiimide (DCC). thieme-connect.deenamine.net One key advantage of N-hydroxysuccinimide in these reactions is its high water solubility, which facilitates the easy separation and purification of the activated derivatives. enamine.net NHS-esters are shelf-stable and react under mild conditions, making them convenient for amide bond formation, even with highly functionalized compounds. amerigoscientific.com Beyond peptide synthesis, NHS-esters find extensive use in bioconjugate chemistry, for functionalizing materials and polymers, and in the synthesis of natural products. thieme-connect.deamerigoscientific.comthieme-connect.com Their ability to selectively react with primary amines is crucial for controlled and stepwise synthesis, particularly in solid-phase peptide synthesis. fiveable.me

Role of Leucine (B10760876) Derivatives in Biochemical Research

Leucine is an essential branched-chain amino acid that plays a crucial role in various biological processes, including protein synthesis, muscle development, and energy metabolism. biosynsis.com Derivatives of L-leucine are of significant interest in biochemistry, pharmacology, and medicinal chemistry due to their diverse biological activities. biosynsis.comontosight.ai Non-natural leucine derivatives and analogues are frequently employed in biochemical studies to investigate their effects on protein synthesis, enzyme activity, and metabolic processes. For instance, researchers utilize leucine analogues to explore their impact on mTOR signaling and their potential applications in drug development. These studies contribute to a deeper understanding of leucine's role in cellular functions and its potential therapeutic applications. Leucine derivatives can also be explored for potential biological activities such as anti-inflammatory, antioxidant, or anticancer properties. ontosight.ai

Overview of Z-Leu-OSu in the Context of Peptide Synthesis

This compound combines the features of a Z-protected amino acid and an N-hydroxysuccinimide ester, making it a reactive building block specifically designed for introducing a protected leucine residue into peptides or other molecules. glpbio.comscbt.com As an activated ester of N-benzyloxycarbonyl-L-leucine, this compound can readily react with the free amino group of another amino acid or peptide, forming a new peptide bond while the α-amino group of leucine remains protected by the Z group. This controlled coupling is fundamental to building peptide chains stepwise. The use of activated esters like this compound is a common strategy in peptide synthesis, particularly in solution-phase methods, although solid-phase synthesis is also widely used. wikipedia.orgthieme-connect.depeptide.com The OSu ester moiety serves as a good leaving group, facilitating the nucleophilic attack by the amine. The Z protecting group on the leucine residue ensures that only the desired peptide bond forms and prevents racemization at the α-carbon during the activation and coupling steps. bachem.com After the coupling reaction is complete, the Z group can be selectively removed under appropriate conditions to allow for further elongation of the peptide chain from the N-terminus. wikipedia.orgbachem.com this compound is listed as a specialty product for proteomics research, highlighting its utility in the study of proteins and peptides. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22N2O6 B554379 Z-Leu-OSu CAS No. 3397-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUOMRURVTBMO-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3397-35-1
Record name N-[(Phenylmethoxy)carbonyl]-L-leucine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3397-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-[1-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-3-methylbutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis and Derivatization Methodologies of Z Leu Osu

Preparative Routes to N-(Benzyloxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Z-L-Leu-OSu)

The primary method for synthesizing Z-L-Leu-OSu involves the reaction between Z-Leu-OH and N-hydroxysuccinimide in the presence of a coupling reagent. google.comgoogle.com

Utilization of Z-Leu-OH and Coupling Reagents

A common preparative route involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling reagent. google.comgoogle.com In this method, Z-Leu-OH is reacted with N-hydroxysuccinimide (HOSu) in a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), with DCC facilitating the formation of the activated ester. google.comgoogle.combeilstein-journals.orgbachem.com The reaction typically involves stirring the mixture at low temperatures (e.g., 0°C) and then allowing it to warm to room temperature. google.comgoogle.combeilstein-journals.org The use of coupling reagents like DCC promotes the formation of the ester bond by activating the carboxyl group of Z-Leu-OH. bachem.com Other coupling reagents can also be employed in peptide synthesis to generate activated amino acid derivatives, including carbodiimides, phosphonium, uronium, and aminium type reagents. bachem.comuniurb.it

Recrystallization Procedures for Z-L-Leu-OSu

Following the synthesis, purification of Z-L-Leu-OSu is often achieved through recrystallization. google.comgoogle.com Specific recrystallization procedures can vary depending on the scale and desired purity. For instance, recrystallization from a mixture of ethanol (B145695) and water has been reported to yield a highly pure product. google.comgoogle.com The process typically involves dissolving the crude product in a hot solvent mixture and slowly cooling to allow crystal formation. google.comgoogle.com Filtration and drying of the crystals yield the purified Z-L-Leu-OSu. google.comgoogle.com Recrystallization is a crucial step to obtain crystalline solids with defined melting points, indicating purity. google.comgoogle.com

Applications of Z-Leu-OSu in Peptide Coupling Reactions

Z-L-Leu-OSu is widely used in peptide synthesis due to its activated ester functionality, which readily reacts with the amino group of another amino acid or peptide. wikipedia.orgbachem.comfishersci.no

Formation of Amide Bonds in Peptide Synthesis

The primary application of Z-L-Leu-OSu is in the formation of amide bonds, the fundamental linkage in peptides. bachem.comfishersci.no In a typical peptide coupling reaction, the activated ester group of Z-L-Leu-OSu reacts with the free amino group of a recipient amino acid or peptide chain, forming a new peptide bond and releasing N-hydroxysuccinimide as a leaving group. wikipedia.orgbachem.com This reaction can be carried out in various solvents, such as DMF or dichloromethane, often in the presence of a base like triethylamine (B128534) to neutralize the acidic by-product and ensure the amino group is in its reactive free base form. google.comgoogle.combeilstein-journals.org

Role as an Activated Ester in Amino Acid Derivatization

Z-L-Leu-OSu functions as an activated ester, making the leucine (B10760876) residue effectively reactive towards nucleophiles, particularly primary amines. wikipedia.orgfishersci.no This property is exploited not only in peptide chain elongation but also in the derivatization of amino acids or other molecules containing free amino groups. wikipedia.orgmdpi.com The succinimide (B58015) ester moiety is a good leaving group, facilitating the nucleophilic attack by the amine. wikipedia.org This allows for the introduction of the Z-protected leucine group onto various molecules.

Solid-Phase Peptide Synthesis (SPPS) Applications

Comparison with Other Amino Acid N-Carboxyanhydrides (NCAs) in Dipeptide Formation

In the context of dipeptide formation, activated amino acid derivatives like this compound offer advantages compared to N-carboxyanhydrides (NCAs). NCAs are highly reactive cyclic molecules that can undergo rapid peptide synthesis, even in aqueous solutions under carefully controlled conditions. cenmed.com However, NCAs, such as L-Leu NCA, can be prone to decomposition and polymerization, often requiring storage at low temperatures to maintain stability. labsolu.ca This inherent instability can limit their practical application in certain synthetic strategies.

Research has shown that activated esters like Boc-L-leucine N-hydroxysuccinimide ester (Boc-L-Leu-OSu) can be effectively used in place of less stable NCA derivatives, such as L-Leu NCA, for coupling with amino acids to yield dipeptides. labsolu.ca Similarly, this compound serves as a stable and readily prepared alternative for introducing a Z-protected leucine residue during dipeptide synthesis. While NCAs can lead to rapid peptide bond formation, the use of activated esters like this compound allows for more controlled reactions, potentially reducing unwanted side products like dipeptide formation that can occur with highly reactive acylating agents or under "overactivation" conditions. fishersci.cafishersci.dkcenmed.com For instance, Fmoc-OSu is preferred over Fmoc-Cl to mitigate dipeptide formation. cenmed.com

Integration into Boc/Benzyl (B1604629) Chemistry for Peptide Elongation

This compound plays a significant role in peptide elongation strategies, particularly within the established Boc/Benzyl (Boc/Bzl) solid-phase peptide synthesis (SPPS) methodology. The Boc/Benzyl strategy relies on the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-alpha protection, which is typically removed at each coupling step using trifluoroacetic acid (TFA). nih.govgenome.jp Side-chain protecting groups and the linker to the solid support in this strategy are generally benzyl-type derivatives that are stable to the repetitive Boc removal conditions but are cleaved by stronger acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) at the end of the synthesis. nih.govgenome.jpthegoodscentscompany.com

The Z group, while also removable by strong acids, can also be cleaved by catalytic hydrogenation, offering an orthogonal deprotection strategy. cenmed.comthegoodscentscompany.comsigmaaldrich.com Its stability to mild acid conditions used for Boc removal makes Z-protected amino acids, including this compound, compatible with the Boc/Benzyl approach. This compound can be used to introduce a Z-protected leucine residue, which can then be incorporated into a growing peptide chain. For example, this compound has been coupled with H-Lys(Boc)-OH to form the dipeptide Z-Leu-Lys(Boc)-OH, which can serve as a building block in the synthesis of larger peptide fragments. wikipedia.org This demonstrates its utility in fragment condensation approaches within a Boc/Benzyl framework, where pre-synthesized protected peptide fragments are coupled to assemble the final peptide sequence. thegoodscentscompany.com

Synthesis of this compound Modified Peptidomimetics

This compound is a valuable reagent in the synthesis of peptidomimetics, molecules designed to mimic the biological activity of peptides but often with improved properties such as enhanced metabolic stability, bioavailability, and target affinity. fishersci.se

Design Principles for Peptidomimetic Scaffolds

The design of peptidomimetic scaffolds is guided by principles aimed at overcoming the limitations of native peptides while retaining their crucial biological function. Key strategies include mimicking the bioactive conformation of the parent peptide and incorporating non-peptidic structural elements or modifications that confer desirable properties. fishersci.se Conformational restrictions, often achieved through cyclization or the introduction of rigid scaffolds, are frequently employed to reduce flexibility and pre-organize the molecule into a conformation favorable for binding to its biological target. fishersci.se Bioisosteric substitutions, where functional groups or structural elements are replaced with others having similar physicochemical properties, are also common to improve properties like metabolic stability and permeability. fishersci.se The goal is to create molecules that can effectively interact with biological targets and elicit a desired response. fishersci.se

Strategies for Incorporating this compound into Peptidomimetic Structures

This compound can be strategically incorporated into peptidomimetic structures through various coupling reactions with amine-containing scaffolds or precursors. As an activated ester, it readily reacts with primary or secondary amines to form a stable amide bond, introducing the Z-protected leucine moiety into the peptidomimetic framework.

One direct strategy involves the coupling of this compound with an amino acid ester or amide to form a modified dipeptide or a peptidomimetic containing a dipeptidyl unit. For instance, this compound has been reacted with H-Lys(Boc)-OH to form a protected dipeptide fragment used in the synthesis of thymosin α1. wikipedia.org Another approach involves incorporating this compound into more complex non-peptidic scaffolds that contain an accessible amine group. For example, in the synthesis of oxetane-modified peptides, which are a class of peptidomimetics, FmocOSu (a similar activated ester) was used to protect an amine generated after reduction, allowing the incorporation of a protected amino acid derivative into the peptidomimetic structure. While the specific example uses Fmoc-OSu, the principle applies to this compound for introducing a Z-protected leucine residue into a scaffold containing an amine handle. This compound can also be used to react with ammonia (B1221849) to form Z-Leu-NH2, which can then be further modified or incorporated into peptidomimetic designs. fishersci.se

Macrocyclization Techniques in Peptidomimetic Synthesis

Macrocyclization is a powerful technique used in peptidomimetic synthesis to constrain the conformation of a molecule, which can enhance target binding affinity, improve metabolic stability, and facilitate cell permeability. Macrocycles are formed by creating a covalent link between different parts of a linear peptide or peptidomimetic precursor, such as between the N- and C-termini, between side chains, or between a terminus and a side chain.

Various strategies are employed for macrocyclization, including amide bond formation, disulfide bond formation, lactamization, click chemistry, and ring-closing metathesis. The choice of macrocyclization technique depends on the specific structure of the linear precursor and the desired ring size and properties.

Biochemical Applications and Mechanisms of Action of Z Leu Osu and Its Derivatives

Z-Leu-OSu as a Precursor in the Synthesis of Biologically Active Peptides

This compound serves as a valuable precursor in the chemical synthesis of peptides, including those with biological activity. Peptide synthesis involves the formation of amide bonds between amino acids in a specific sequence. bachem.com The OSu activated ester of this compound is highly reactive towards the amino group of another amino acid or a growing peptide chain, facilitating the formation of a new peptide bond. bachem.com The Z group protects the alpha-amino group of leucine (B10760876) during the coupling reaction, preventing unwanted side reactions and ensuring the correct peptide sequence is formed. bachem.com

This compound, or similar activated esters like Boc-L-Leu-OSu (where Boc is a tert-butyloxycarbonyl protecting group), can be reacted with amino acids to yield protected dipeptides. osti.gov These dipeptides can then be further elongated through iterative coupling steps to synthesize longer peptide chains. The Z-protecting group can be removed under specific conditions after the peptide chain is assembled. osti.gov The use of activated esters like this compound is a common strategy in both solution-phase and solid-phase peptide synthesis. bachem.com For instance, Z-Gly-OSu has been used in the synthesis of peptides. newdrugapprovals.org The ability to synthesize peptides with defined sequences is crucial for studying their biological functions and developing peptide-based therapeutics. bachem.com

Investigations into Enzyme Inhibition and Protease Activity

This compound and its derivatives have been investigated for their roles in enzyme inhibition and in studying protease activity. Proteases are enzymes that catalyze the breakdown of proteins by cleaving peptide bonds, and they are involved in numerous biological processes, including cellular signaling and protein degradation. wikipedia.orgtaylorfrancis.com

Role in Studying Protease Mechanisms and Cellular Signaling

Proteases play critical roles in cellular signaling pathways by regulating the processing and activation of signaling proteins. taylorfrancis.com Studying protease mechanisms is essential for understanding these pathways and their implications in various biological contexts, including disease. taylorfrancis.comembopress.org Compounds like this compound, particularly when incorporated into peptide-based inhibitors, can serve as tools to probe the active sites and mechanisms of proteases. By inhibiting specific proteases, researchers can gain insights into their functions and the downstream effects on cellular processes. scbt.com While this compound itself is primarily a building block, peptides synthesized using it, such as aza-peptide aldehydes and ketones, have been developed as protease inhibitors to study these mechanisms. researchgate.nettandfonline.comnih.gov Protease inhibitors are crucial in scientific research for studying protein function, signaling pathways, and enzyme mechanisms. scbt.com

Specificity and Kinetics of Enzyme Interactions

The specificity and kinetics of enzyme interactions with inhibitors are key aspects of enzymology research. peptide.co.jp Understanding how an inhibitor binds to an enzyme and the rate at which this interaction occurs provides valuable information about the enzyme's active site and catalytic mechanism. nih.gov While direct studies on the enzyme interaction kinetics of this compound itself are limited as it is primarily a reactive intermediate, studies on peptide derivatives incorporating leucine, often introduced using protected leucine derivatives like this compound, demonstrate specific enzyme interactions. For example, certain peptide-based inhibitors show specificity towards particular protease active sites, such as the chymotrypsin-like active site of the proteasome. researchgate.nettandfonline.comnih.gov The design of inhibitors with specific interactions helps in dissecting the roles of individual enzymes within complex biological systems.

Design and Evaluation of Aza-Peptide Aldehydes and Ketones as Protease Inhibitors

Aza-peptide aldehydes and ketones represent a class of reversible protease inhibitors that have been designed and evaluated for their inhibitory activity against various proteases, including the proteasome and clan CD cysteine proteases. researchgate.nettandfonline.comnih.govresearchgate.net Aza-peptides are peptidomimetics where the alpha-carbon of one or more amino acids is replaced by a nitrogen atom. tandfonline.comnih.gov This modification can lead to enhanced metabolic stability and selectivity. tandfonline.comnih.gov The aldehyde or ketone functional group at the C-terminus acts as an electrophilic "warhead" that can react with nucleophilic residues in the enzyme's active site, such as the catalytic threonine in the proteasome or cysteine in cysteine proteases, forming a covalent linkage and inhibiting enzyme activity. researchgate.net

Leucine-derived aza-peptide inhibitors have been specifically designed to target the chymotrypsin-like activity of the proteasome. researchgate.nettandfonline.comnih.govresearchgate.net The design and synthesis of these inhibitors often involve incorporating modified amino acids or peptide mimetics, and activated esters like this compound could potentially be used in the synthesis of peptide segments within these more complex inhibitor structures. Evaluation of these aza-peptide inhibitors includes assessing their potency (e.g., IC50 values) and selectivity against a panel of enzymes. researchgate.net

Inhibition of Bacterial Growth by Z-L-Leu-OSu Derived Dipeptides

Dipeptides derived from Z-L-Leu-OSu have been investigated for their ability to inhibit bacterial growth. The specific mechanism of action can vary depending on the structure of the dipeptide.

Effects on Bacillus subtilis Growth

Research into the antimicrobial properties of amino acid derivatives has shown that certain dipeptides incorporating modified amino acids can effectively inhibit bacterial growth. A derivative related to this compound, the dipeptide L-Leu-D,L-Glu-γ-PH (an L-leucyl derivative of desmethylphosphinothricin), has demonstrated activity against Bacillus subtilis, a Gram-positive bacterium. Z-L-Leu-OSu was utilized in the synthesis of this dipeptide derivative, reacting with D,L-Glu-γ-PH in a water/1,2-dimethoxyethane mixture preprints.orgnih.gov.

Studies comparing the growth inhibition exerted by L-Leu-D,L-Glu-γ-PH on B. subtilis ATCC 6633 have shown its effectiveness. In agar-diffusion tests, D,L-Glu-γ-PH alone did not show activity at 100 µ g/disk , whereas the dipeptide L-Leu-D,L-Glu-γ-PH inhibited B. subtilis growth in a dose-dependent manner, with activity observed starting from 0.25 µ g/disk mdpi.com. The antibacterial activity of L-Leu-D,L-Glu-γ-PH at 4 µ g/disk was reported to be only slightly lower than that of the antibiotic amoxicillin (B794) at 2.0 µ g/disk preprints.orgnih.gov. It is important to note that the cytoplasmic cleavage of L-Leu-D,L-Glu-γ-PH releases both enantiomers, but only the L-enantiomer is reported to possess antimicrobial activity preprints.orgnih.gov. This suggests that the dipeptide structure facilitates transport into the bacterial cell, where it is then processed to release the active component nih.govmdpi.com.

The observed differences in activity between the free form (D,L-Glu-γ-PH) and the dipeptide derivative highlight the potential of conjugating antimicrobial compounds with amino acids like leucine to improve their cellular uptake in bacteria nih.govmdpi.com.

This compound Derivatives in Understanding Cellular Processes

This compound and its derivatives serve as valuable biochemical reagents and building blocks in the synthesis of peptides and modified amino acids, which are then used to probe various cellular processes fishersci.camedchemexpress.comglpbio.comchemsrc.comsigmaaldrich.comchemsrc.comnih.govuniurb.itwiley-vch.de. The activated OSu ester allows for facile coupling with amino groups, making it suitable for creating peptide linkages or modifying proteins.

The use of Z-protected amino acid N-hydroxysuccinimide esters, including this compound, is a common strategy in peptide synthesis uniurb.itwiley-vch.de. These activated esters react with the amino group of another amino acid or peptide, forming a peptide bond and releasing N-hydroxysuccinimide uniurb.it. This approach is particularly useful in solid-phase peptide synthesis uniurb.it.

While direct studies on this compound's broad impact on cellular processes are limited in the provided search results, the applications of its derivatives in studying specific pathways and biological contexts underscore its utility as a precursor molecule.

Applications in Neuroscience Research

Neuroscience research explores the structure, function, development, genetics, biochemistry, physiology, pharmacology, and pathology of the nervous system osu.edu. Biochemical reagents, including amino acid derivatives, are essential tools in this field for synthesizing peptides, studying protein function, and investigating cellular mechanisms in neurons. This compound is listed as a product available for neuroscience research, suggesting its use as a biochemical tool in this area glpbio.comhoelzel-biotech.com.

While the specific applications of this compound or its derivatives in neuroscience research are not extensively detailed in the provided search results, the general use of amino acid derivatives and peptide synthesis in creating probes, studying neurotransmitters or receptors, or investigating protein interactions relevant to neuronal function is well-established. The mention of neuroscience as a research area for this compound indicates its potential utility as a building block for synthesizing molecules of interest in this field glpbio.comhoelzel-biotech.com. Research in neuroscience at institutions like The Ohio State University covers various areas, including neural mechanisms of behavior, neurodegenerative diseases, and cellular and molecular mechanisms of neuronal function osu.edu.

Role in Immunology and Inflammation Studies

This compound, an activated derivative of the amino acid L-leucine, is primarily recognized for its utility in chemical synthesis, particularly in the formation of peptide bonds due to its N-hydroxysuccinimide (OSu) ester group fishersci.casigmaaldrich.comiris-biotech.de. This structural feature makes it a valuable building block for creating peptides and other complex molecules that can be explored in various biological contexts, including immunology and inflammation research.

The relevance of this compound to immunology and inflammation studies is often indirect, stemming from its use in synthesizing compounds that are investigated for their effects on immune responses and inflammatory pathways. Chemical suppliers categorize this compound within their offerings for immunology and inflammation research, indicating its application as a reagent in this field medchemexpress.comarctomsci.comambeed.commyskinrecipes.com.

One significant area where this compound and related leucine-containing compounds are relevant is in the study of protease inhibitors. Proteases play crucial roles in regulating immune and inflammatory processes, including cytokine maturation, antigen presentation, and the activation of signaling pathways like NF-κB scbt.com. Several protease inhibitors with documented effects on immunology and inflammation contain leucine residues or are structurally related to this compound derivatives. For instance, Z-Leu-Leu-Leu-fluoromethyl ketone (Z-LLL-FMK) is a cysteine protease inhibitor that has been studied for its ability to inhibit viral infections and protect against challenges in animal models, highlighting a link between protease inhibition and immune/inflammatory modulation medchemexpress.commedchemexpress.commedchemexpress.com. Similarly, MG-132 (Z-Leu-Leu-Leu-CHO), a proteasome inhibitor, is known to disrupt protein degradation pathways, thereby influencing cellular signaling and stress responses relevant to inflammation scbt.com. Leupeptin, another broad-spectrum protease inhibitor, has demonstrated anti-inflammatory activity medchemexpress.com.

Furthermore, peptide derivatives incorporating leucine have been investigated for their potential to modulate specific inflammatory pathways. Research has explored peptides that interfere with protein-protein interactions central to inflammation, such as the interaction within the IκB kinase (IKK) complex, which is critical for NF-κB signaling – a key regulator of inflammatory gene expression osu.edu. Other leucine-containing peptides have been studied as biased ligands for receptors like the interleukin-1 receptor (IL-1R), aiming to selectively inhibit pro-inflammatory signaling cascades while preserving essential immune functions regulated by pathways like NF-κB frontiersin.org.

While this compound serves as a valuable synthetic precursor for such investigations, detailed research findings focusing solely on the direct immunomodulatory or anti-inflammatory mechanisms of this compound itself are limited in the available search results. Its primary contribution to this field appears to be as a fundamental chemical component used in the synthesis and study of more complex molecules with targeted effects on immunological and inflammatory targets.

Advanced Research Methodologies Involving Z Leu Osu

Spectroscopic Characterization of Z-Leu-OSu Derived Compounds

Spectroscopic techniques are fundamental in the structural elucidation of molecules. For compounds derived from this compound, where the N-benzyloxycarbonyl-L-leucine moiety is transferred to another molecule, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for confirming the covalent structure and molecular formula.

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For a peptide formed by the reaction of this compound with an amino acid, both ¹H and ¹³C NMR would be utilized to confirm the structure.

In ¹H NMR, specific proton signals are expected to appear in distinct regions of the spectrum. The protons of the benzyl (B1604629) group of the Z-protecting group typically resonate in the aromatic region, while the protons of the leucine (B10760876) side chain and the peptide backbone appear in the aliphatic region. The chemical shifts and coupling constants of these protons provide valuable information about their chemical environment and connectivity. For instance, the coupling between the amide proton and the alpha-proton of the leucine residue is characteristic of the peptide bond formation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a this compound derived compound will give a distinct signal. The carbonyl carbons of the urethane (B1682113) and the peptide bond, for example, resonate at characteristic downfield chemical shifts. The chemical shifts of the aliphatic carbons in the leucine side chain and the aromatic carbons of the benzyl group further confirm the structure of the compound.

Table 1: Representative ¹H NMR Chemical Shifts for a Z-Leu-Dipeptide Derivative Data is analogous and based on typical values for similar structures.

Proton Chemical Shift (ppm)
Aromatic (Z-group) 7.30-7.40
Benzylic CH₂ (Z-group) 5.10
Leucine α-CH 4.20
Leucine β-CH₂ 1.60-1.80
Leucine γ-CH 1.50
Leucine δ-CH₃ 0.90

Table 2: Representative ¹³C NMR Chemical Shifts for a Z-Leu-Dipeptide Derivative Data is analogous and based on typical values for similar structures.

Carbon Chemical Shift (ppm)
Carbonyl (Urethane) 156.0
Carbonyl (Amide) 172.0
Aromatic (Z-group) 127.0-136.0
Benzylic CH₂ (Z-group) 67.0
Leucine α-C 53.0
Leucine β-C 41.0
Leucine γ-C 25.0
Leucine δ-C 22.0
Succinimide (B58015) C=O 170.0

HRMS is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula. nih.gov When a new compound is synthesized using this compound, HRMS is employed to confirm that the expected reaction has occurred and to verify the elemental composition of the product. nih.gov

The high resolution of the mass spectrometer allows for the differentiation of molecules with the same nominal mass but different elemental compositions. For a this compound derived peptide, the experimentally measured mass can be compared to the calculated theoretical mass for the expected molecular formula. A match within a few parts per million (ppm) provides strong evidence for the correct structure.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₈H₂₂N₂O₆
Calculated Monoisotopic Mass 362.1478 g/mol
Observed Mass (example) 362.1475 g/mol

Chromatographic Techniques for Analysis and Purification

Chromatography is essential for both the analysis of reaction mixtures and the purification of the desired products. In the context of this compound chemistry, ion exchange and chiral high-performance liquid chromatography (HPLC) are particularly important.

When this compound is reacted with a racemic or diastereomeric mixture of chiral molecules, the resulting products will be a mixture of diastereomers. Ion exchange chromatography is a technique that can be used to separate these diastereomers based on differences in their charge and interaction with a charged stationary phase. scielo.org.mxmdpi.com

The separation is achieved by carefully controlling the pH and ionic strength of the mobile phase. scielo.org.mx Under specific conditions, the different diastereomers will have slightly different affinities for the ion exchange resin, leading to their separation as they pass through the column. This technique is particularly useful in the purification of synthetic peptides where diastereomeric impurities must be removed. scielo.org.mx

Table 4: Illustrative Ion Exchange Chromatography Parameters for Diastereomer Separation Parameters are hypothetical and for illustrative purposes.

Parameter Condition
Stationary Phase Strong Cation Exchanger
Mobile Phase pH Gradient (e.g., 3.0 to 7.0)
Eluent Sodium or Lithium Buffer

The enantiomeric purity of this compound is critical, as the chirality of the leucine residue is often essential for the biological activity of the final product. Chiral HPLC is the standard method for determining the enantiomeric excess of a chiral compound.

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. For this compound, a chiral HPLC method would be used to ensure that the starting material is of high enantiomeric purity, and also to analyze the enantiomeric composition of any chiral products or byproducts of subsequent reactions.

Table 5: Typical Chiral HPLC Method for N-Protected Leucine Derivatives Method is analogous, based on published separations of similar compounds.

Parameter Condition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak)
Mobile Phase Hexane/Isopropanol with additive
Flow Rate 1.0 mL/min

In Vitro Biological Assays

While specific in vitro biological assay data for this compound is not extensively documented in publicly available literature, the utility of N-protected amino acid active esters in various biological screening formats is well-established. These compounds are frequently used as building blocks in the synthesis of peptides and other small molecules for biological evaluation.

For example, this compound could be used to synthesize a library of leucine-containing peptides. This library could then be screened in a variety of in vitro assays to identify compounds with specific biological activities. Examples of such assays include:

Enzyme Inhibition Assays: Peptides or small molecules derived from this compound could be tested for their ability to inhibit the activity of specific enzymes, such as proteases, kinases, or phosphatases.

Receptor Binding Assays: The synthesized compounds could be evaluated for their ability to bind to specific cell surface or intracellular receptors, potentially acting as agonists or antagonists.

Antimicrobial Assays: The derivatives could be screened for their ability to inhibit the growth of bacteria or fungi.

Cell-Based Assays: Compounds could be tested for their effects on various cellular processes, such as proliferation, apoptosis, or differentiation.

The N-hydroxysuccinimide ester of this compound makes it a versatile reagent for conjugating the Z-leucine moiety to a wide range of molecules containing primary or secondary amine groups, facilitating the creation of diverse chemical libraries for high-throughput screening.

Table 6: Compound Names Mentioned in the Article

Compound Name Abbreviation
N-benzyloxycarbonyl-L-leucine-N'-hydroxysuccinimide ester This compound
N-benzyloxycarbonyl-L-leucine Z-Leu-OH
N-benzyloxycarbonyl-D-leucine Z-D-Leu-OH
N-tert-butoxycarbonyl-L-leucine-N'-hydroxysuccinimide ester Boc-Leu-OSu
N-(9-fluorenylmethoxycarbonyl)-L-leucine Fmoc-Leu-OH

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specific advanced research methodologies outlined in your request. The compound N-Benzyloxycarbonyl-L-leucine N-hydroxysuccinimide ester (this compound) is primarily documented as a chemical reagent used in peptide synthesis for the introduction of a Z-leucine moiety.

There is a lack of specific, published research detailing the extensive application of this compound as a primary subject in the following advanced contexts:

Enzyme Activity Assays: While this compound could theoretically be used to synthesize peptide-based enzyme inhibitors, dedicated studies focusing on its direct use in enzyme activity assays as a modulator are not readily available.

Cell-Based Assays for Studying Cellular Responses: Scientific literature does not provide specific examples or data on the use of this compound in cell-based assays to investigate cellular responses such as apoptosis or other signaling pathways. nih.gov

High-Throughput Screening (HTS) in Drug Discovery: There is no evidence of this compound being used as a key compound in HTS campaigns for drug discovery. nih.govnih.gov HTS typically involves screening large libraries of diverse compounds, and this compound's role is more aligned with chemical synthesis rather than as a screening candidate itself.

Computational and Molecular Modeling Approaches: Similarly, there are no available molecular docking simulations, molecular dynamics studies, or structural analyses focused specifically on the interactions and conformational effects of this compound with proteins like proteases or caspases. researchgate.netmdpi.commdpi.com Such computational studies are generally performed on compounds with known biological activity, which has not been extensively documented for this compound.

Therefore, generating a thorough, informative, and scientifically accurate article for each specified section and subsection is not feasible without resorting to speculation, which would contradict the requirement for factual accuracy. The existing body of scientific literature does not support the creation of the requested content focused solely on this compound within these advanced research frameworks.

Emerging Research Directions and Future Perspectives

Development of Z-Leu-OSu-Based Probes for Chemical Biology

The succinimidyl ester moiety in this compound makes it a useful building block for creating probes in chemical biology. Activity-based probes (ABPs) are chemical tools used to profile enzyme activity within complex biological systems. This compound, or derivatives incorporating the Z-Leu sequence and an activated ester like OSu, can serve as a recognition element in the design of such probes, particularly for enzymes that recognize leucine (B10760876) residues. Research has shown the use of Boc-L-Leu-OSu in the synthesis of activity-based probes, such as those targeting cathepsin S, a type of protease nih.gov. These probes typically consist of a reactive group (like a vinyl sulfone or activated ester), a recognition sequence (which can include amino acids like leucine), and a reporter tag (e.g., fluorescent or affinity tag) nih.govuniversiteitleiden.nl. The this compound structure provides the recognition element and an activated group amenable to further conjugation for probe development. Future directions involve designing more selective and potent probes by modifying the Z-Leu sequence and incorporating different reporter groups, allowing for the study of specific proteases and their roles in various biological processes.

Exploration of Novel Therapeutic Strategies

This compound and related leucine-containing peptide derivatives are being explored for their potential in developing novel therapeutic strategies. This includes the design of peptidomimetics and the modulation of proteolytic pathways.

Peptidomimetic Development for Targeted Therapies

Peptidomimetics are compounds that mimic the structural and functional properties of peptides but often possess improved properties like increased stability and bioavailability diva-portal.org. This compound, containing a protected amino acid, can be a key component in the synthesis of peptidomimetics. The Z-protected leucine can be incorporated into modified peptide backbones or structures that enhance desired therapeutic activities and improve pharmacokinetic profiles bachem.comacs.org. The development of peptidomimetics is a significant area in targeted therapies, aiming to create molecules that can specifically interact with biological targets, such as receptors or enzymes, while overcoming the limitations of natural peptides diva-portal.orgacs.org. Research in this area involves rational design starting from bioactive peptides and introducing structural modifications to improve stability, potency, and selectivity diva-portal.org. This compound can serve as a versatile building block in solid-phase synthesis and other synthetic approaches for constructing these peptidomimetic structures mdpi.comnih.gov.

Modulating Proteolytic Pathways for Disease Intervention

Proteolytic pathways, involving enzymes like proteases, play crucial roles in numerous physiological and pathological processes, including protein degradation, signal transduction, and immune responses universiteitleiden.nlnih.gov. Dysregulation of these pathways is implicated in various diseases, including cancer and inflammatory disorders universiteitleiden.nlresearchgate.net. Compounds that can modulate the activity of specific proteases hold therapeutic potential universiteitleiden.nl. While this compound itself is a synthetic intermediate, the leucine residue is often found in substrates and inhibitors of proteases. Derivatives of this compound or peptidomimetics incorporating the leucine moiety can be designed as inhibitors or modulators of specific proteolytic enzymes universiteitleiden.nl. Research into modulating proteolytic pathways for disease intervention involves identifying key proteases involved in disease progression and developing molecules that can selectively target them universiteitleiden.nlacs.org. This can involve designing inhibitors that block enzyme activity or modulators that alter their substrate specificity or expression levels.

Integration with Systems Biology and Bioengineering Approaches

The study of complex biological systems requires integrated approaches that combine experimental data with computational modeling and engineering principles findaphd.com. Systems biology aims to understand the interactions and dynamics of biological components on a large scale findaphd.com. Bioengineering applies engineering principles to biological systems for various purposes, including the development of new technologies and therapies ucsb.eduoregonstate.edu. This compound and its derivatives can be utilized within this integrated framework in several ways. For instance, this compound-based probes developed for chemical biology (Section 5.1) can generate data on protease activity within cells or tissues, which can then be integrated into systems biology models to understand how proteolytic pathways are regulated and how their dysregulation contributes to disease universiteitleiden.nl. Bioengineering approaches can be applied to design and optimize the production of this compound-based peptidomimetics or to develop delivery systems for these potential therapeutics oregonstate.edu. Furthermore, computational tools and systems biology models can aid in the rational design of this compound derivatives with desired properties and predict their behavior in biological systems findaphd.com.

Advancements in Peptide and Peptidomimetic Synthesis Technologies

Efficient and reliable synthesis methods are crucial for the development and study of peptides and peptidomimetics. Advancements in peptide and peptidomimetic synthesis technologies directly impact the accessibility and exploration of compounds like those derived from this compound. Solid-phase peptide synthesis (SPPS) is a widely used technique, and ongoing research focuses on improving its efficiency, reducing environmental impact, and enabling the synthesis of more complex structures, including those containing unnatural amino acids or modifications bachem.comacs.orgljmu.ac.uk. New coupling reagents, protecting group strategies, and solid supports are being developed to enhance yield, purity, and scalability of peptide synthesis bachem.comacs.org. For peptidomimetics, novel synthetic routes are being explored to incorporate non-natural building blocks and create diverse structural scaffolds acs.orgmdpi.comljmu.ac.uk. These advancements facilitate the synthesis of this compound-containing peptides and peptidomimetics, enabling the creation of libraries of compounds for screening and further research into their biological activities and therapeutic potential.

Q & A

Q. Citations & Formatting Guidance :

  • Follow journal-specific guidelines for compound nomenclature (avoid abbreviations like “this compound” in titles) .
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  • Cite primary literature over commercial databases to maintain academic rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.